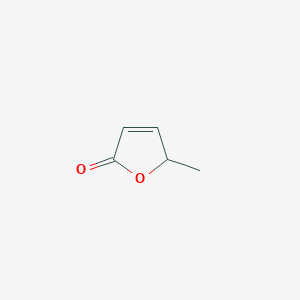

5-Methyl-2(5H)-furanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLUXFNVVSVEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014526 | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

208.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50 mg/mL at 15 °C | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8 | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-pentenoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelica lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 5-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070428454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methylfuran-2(5H)-one, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AX0NCS144 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

The 2 5h Furanone Scaffold: a Privileged Structure in Nature and Synthesis

The 2(5H)-furanone ring system is a prominent structural motif found in a wide array of natural products and synthetic compounds, exhibiting a diverse range of biological activities. mdpi.comnih.gov This scaffold is a type of lactone, specifically a γ-lactone, which is a five-membered ring containing an ester group. Its prevalence in nature and its synthetic versatility have established it as a "privileged" structure in medicinal chemistry and drug discovery.

Significance in Natural Products

Compounds featuring the 2(5H)-furanone skeleton have been isolated from various terrestrial and marine organisms. mdpi.com These natural products often display potent biological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. mdpi.comontosight.ai For instance, many natural and synthetic 2(5H)-furanone derivatives have been shown to inhibit biofilm formation by a variety of bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

Role in Synthetic Chemistry

The 2(5H)-furanone scaffold serves as a versatile building block in organic synthesis. scienceasia.org Its chemical reactivity, stemming from the conjugated double bond and the carbonyl group, allows for a variety of chemical transformations. mdpi.com Chemists can introduce different functional groups at various positions on the furanone ring to create a diverse library of derivatives with tailored properties. mdpi.com This synthetic accessibility has made the 2(5H)-furanone scaffold a valuable starting point for the development of new therapeutic agents and other functional molecules. ontosight.ai

Research on 5 Methyl 2 5h Furanone and Its Derivatives

Established Reaction Pathways for Core Structure Formation

The construction of the fundamental 2(5H)-furanone ring is achieved through several reliable synthetic methodologies, including cyclocondensation and annulation reactions, which build the ring system from acyclic precursors.

Cyclocondensation and Annulation Techniques

Annulation, the formation of a ring onto a pre-existing molecule, is a powerful strategy for synthesizing butenolides. A variety of protocols have been developed, often utilizing transition metal catalysts or potent mediators to drive the cyclization.

One effective approach involves the BF₃·Et₂O-mediated annulation of α-keto acids with aliphatic ketones, which can yield both γ-hydroxy-butenolides and γ-alkylidene-butenolides. nih.gov Similarly, the combination of Lewis and Brønsted acids facilitates the annulation of keto acids with tertiary alcohols to produce highly substituted butenolides. organic-chemistry.org

Titanium-mediated reactions offer another robust route. A one-pot furanone annulation has been developed that involves a crossed Ti-direct aldol (B89426) addition between ketones (like p-bromoacetophenone) and dimethoxyacetone, followed by an acid-induced cyclocondensation to yield the 2(5H)-furanone product. mdpi.comresearchgate.net

Cyclopropenones have emerged as versatile three-carbon synthons for butenolide construction. escholarship.org These strained rings can undergo phosphine-catalyzed ring-opening to form reactive ketene (B1206846) ylides. acs.orgnih.govorganic-chemistry.org If the cyclopropenone precursor contains a pendant hydroxy group, an intramolecular trapping of the ylide intermediate leads to the formation of the butenolide scaffold with broad functional group tolerance. acs.orgorganic-chemistry.org Other annulation strategies involving cyclopropenones include:

An organocatalyzed [3+2] annulation with β-ketoesters to build highly substituted butenolides featuring a quaternary center. acs.org

A palladium-catalyzed [3+2] ring-opening annulation with enaminones, which provides a divergent route to either γ-butenolides or γ-lactams depending on the reaction conditions. rsc.org

The table below summarizes key annulation techniques for butenolide synthesis.

| Method | Key Reagents/Catalysts | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Mediated Annulation | BF₃·Et₂O | α-Keto acids and aliphatic ketones | Provides access to γ-hydroxy- and γ-alkylidene-butenolides. | nih.gov |

| Ti-Mediated Annulation | TiCl₄, Bu₃N | Ketones and 1,1-dimethoxyacetone (B147526) | One-pot procedure involving aldol addition and cyclocondensation. | mdpi.comresearchgate.net |

| Phosphine-Catalyzed Annulation | Triphenylphosphine (PPh₃) | Hydroxymethyl-cyclopropenones | Mild conditions, proceeds via ketene ylide intermediate. | acs.orgorganic-chemistry.org |

| Organocatalyzed Annulation | Organic base/acid | Cyclopropenones and β-ketoesters | Metal-free synthesis of butenolides with a quaternary center. | acs.org |

| Pd-Catalyzed Annulation | Palladium(II) catalyst | Cyclopropenones and enaminones | Divergent synthesis of butenolides and γ-lactams. | rsc.org |

Claisen Condensation Approaches

The Claisen condensation, a classic carbon-carbon bond-forming reaction, provides a pathway to butenolide precursors. One such approach involves the condensation of a ketone like 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate, which, after cyclization, yields a furanone derivative. More advanced methods utilize titanium tetrachloride (TiCl₄) in conjunction with an amine base to promote a "Ti-Claisen condensation". researchgate.net This methodology has been instrumental in developing direct butenolide annulation strategies. researchgate.net

Targeted Synthesis of Functionalized 5-Methyl-2(5H)-furanone Derivatives

Beyond forming the core ring, significant effort has been dedicated to methods for introducing specific functional groups and stereocenters, which are crucial for modulating the biological activity and physical properties of these compounds.

Halogenation Protocols and Regioselectivity

Halogenated furanones are important synthetic intermediates and possess interesting biological properties. unipi.it The synthesis of these derivatives often starts from commercially available mucohalic acids, such as mucobromic or mucochloric acid. mdpi.cominnovareacademics.in For instance, the reaction of furfural (B47365) can produce these dihalo-furanone precursors. unipi.itpharmatutor.org

Specific halogenation strategies include:

Bromination of Precursors: Levulinic acid can be brominated and then cyclized under acidic conditions to yield brominated furanones like 5-(dibromomethylene)-2(5H)-furanone and (E)-5-(bromomethylene)-2(5H)-furanone. scielo.org.co Similarly, β-angelica lactone can be subjected to bromination-dehydrobromination sequences. researchgate.net

Radical Bromination: Radical conditions using N-bromosuccinimide (NBS) can selectively introduce bromine atoms. The regioselectivity can be influenced by stabilizing groups on the furanone ring. unipi.itoup.com

Conversion of Saturated Lactones: Saturated γ-lactones can be converted to their corresponding α,β-unsaturated butenolides through a sequence involving deprotonation with lithium diisopropylamide (LDA), reaction with phenylselenyl chloride, and subsequent oxidative elimination. unipi.it This method can be used to introduce unsaturation after other modifications have been made.

Halogenation of the C5-Hydroxyl Group: The hydroxyl group of 5-hydroxy-2(5H)-furanones can be converted to a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). nih.gov

The regioselectivity of halogenation is a critical consideration. In dihalo-furanones derived from mucohalic acids, the different halogen atoms exhibit distinct reactivities, allowing for selective substitution reactions. For example, in reactions with selenophenols, the chlorine atom at the C4 position of 5-ethoxy-3,4-dichloro-2(5H)-furanone is selectively displaced. mdpi.com

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure furanone analogues is of high importance, as biological activity is often dependent on specific stereochemistry. Chiral auxiliaries are frequently employed to achieve this.

A common strategy involves the acid-catalyzed reaction of a 3,4-dihalo-5-hydroxy-2(5H)-furanone with a chiral alcohol, such as (-)-menthol or (l)-borneol. mdpi.com This creates a mixture of diastereomers at the C5 position, which can often be separated by recrystallization to isolate a single stereoisomer. mdpi.com This chiral auxiliary can then direct subsequent reactions or be removed in a later step.

Other notable stereoselective methods include:

Asymmetric Acetalization: The reaction of 5-hydroxy-2(5H)-furanone with (-)-menthol can produce a menthyloxy derivative, which upon hydrolysis yields enantiomerically enriched 5-methyl-2(5H)-furanone.

Intramolecular Cycloadditions: The intramolecular cycloaddition of nitrones tethered to an alkene can be highly diastereoselective. This has been exploited to produce enantiomerically pure (5R)-3-alkylamino-5-methyl-2(5H)-furanones. researchgate.netacs.org

Catalytic Asymmetric Synthesis: Chiral catalysts can induce enantioselectivity. An electrophilic selenium catalyst built on a rigid indanol scaffold has been shown to convert β,γ-unsaturated carboxylic acids into enantioenriched γ-butenolides. organic-chemistry.org

Alkylation of Chiral Lactones: Starting with a complex chiral tricyclic lactone, stereocontrolled alkylation followed by further transformations can yield chiral products like (R)-3-alkyl-5-methyl-2(5H)-furanones. acs.org

The table below highlights different approaches to stereoselective synthesis.

| Strategy | Key Reagents/Components | Example Product Type | Key Features | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (-)-Menthol, (l)-Borneol | Chiral 5-alkoxy-2(5H)-furanones | Forms separable diastereomers. | mdpi.com |

| Asymmetric Acetalization | (-)-Menthol | Enantiomerically pure 5-methyl-2(5H)-furanone | Achieves high enantiomeric excess (>98% e.e.). | |

| Intramolecular Nitrone Cycloaddition | Chiral nitrone precursor | (5R)-3-Alkylamino-5-methyl-2(5H)-furanones | Highly diastereoselective key step. | researchgate.netacs.org |

| Asymmetric Catalysis | Chiral Selenium Catalyst | Enantioenriched γ-butenolides | Catalytic conversion of unsaturated carboxylic acids. | organic-chemistry.org |

| Alkylation of Chiral Precursor | Chiral tricyclic lactone | (R)-3-Alkyl-5-methyl-2(5H)-furanones | Stereocontrolled alkylation. | acs.org |

Incorporating Heteroatom-Containing Moieties (N, S, O, Se)

Introducing heteroatoms such as nitrogen, sulfur, oxygen, or selenium into the furanone scaffold dramatically expands its chemical diversity and potential applications. Halogenated furanones are common starting materials for these transformations via nucleophilic substitution.

Nitrogen (N): Nitrogen-containing furanone analogues, including aminofuranones and related lactams, are of significant interest.

Amination: 3,4-Dichloro-5-methoxy-2(5H)-furanone reacts with ammonia (B1221849) to form 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one, transforming the furanone ring into a lactam. mdpi.com The nitrile group in cyanofuranones can be utilized to construct other nitrogen-containing rings, such as tetrazoles, by reacting with sodium azide (B81097). epa.hu

Synthesis of Aminofuranones: Functionalized 3-amino-2(5H)-furanones can be synthesized from furoisoxazolidines, which are themselves formed via intramolecular nitrone-alkene cycloadditions. researchgate.netacs.org 4-Amino-2(5H)-furanones can be prepared via the intramolecular addition of ester enolates to a nitrile group. oup.com

Synthesis of Triazoles: Furanone derivatives containing an enediyne structure can undergo a tandem cyclization with sodium azide to yield novel tricyclic fused 2(5H)-furanones containing a 1,2,3-triazole ring. sioc-journal.cn

Sulfur (S): Sulfur can be incorporated to form thioethers, sulfoxides, and sulfones, which often exhibit potent biological activity.

Thioether and Sulfone Formation: A general method involves the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with aromatic thiols under basic conditions to substitute a halogen (typically at C4) and form a thioether. mdpi.com These thioethers can then be oxidized to the corresponding sulfones using agents like hydrogen peroxide in acetic acid. mdpi.comresearchgate.net Mucochloric acid also reacts with various sulfur nucleophiles like thioglycolic acid. mdpi.com

Oxygen (O): Besides the two oxygen atoms in the parent ring, additional oxygen-containing functionalities are readily introduced.

Alkoxy and Phenoxy Derivatives: The C5-hydroxyl group of mucohalic acids is often protected or derivatized by reaction with alcohols (e.g., ethanol, menthol) under acidic conditions. mdpi.cominnovareacademics.in The C5 position can also be functionalized with phenoxy groups by reacting 5-methyl carbonates of mucohalic acids with substituted phenols. nih.gov

Selenium (Se): Selenium-containing furanones are synthesized using specific selenylating agents.

Selenide and Selenocyanate (B1200272) Synthesis: 5-Alkoxy-3,4-dihalo-2(5H)-furanones react with selenophenols to displace a C4-halogen. nih.govmdpi.com Alternatively, reaction with potassium selenocyanate (KSeCN) introduces a selenocyanato group at the C4 position. nih.govmdpi.com

Catalytic Use: Diphenyl diselenide can be used catalytically in a one-pot reaction to convert (E)-3-butenoic acids into butenolides. organic-chemistry.org

Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Knoevenagel)

Carbon-carbon bond formation is a cornerstone of organic synthesis, and reactions like the Aldol and Knoevenagel condensations are pivotal in constructing the carbon skeleton of 5-methyl-2(5H)-furanone and its analogues.

The Aldol condensation is a powerful tool for forming carbon-carbon bonds. In the context of furanone synthesis, a titanium-direct aldol addition has been utilized. For instance, the reaction of p-bromoacetophenone with 1,1-dimethoxyacetone proceeds smoothly to yield an aldol adduct, which can then undergo cyclization to form the corresponding 2(5H)-furanone. mdpi.comresearchgate.net This one-pot procedure, involving a TiCl4-mediated aldol addition followed by an acid-induced cyclo-condensation, provides a direct route to 5-substituted-3-methyl-furan-2(5H)-ones. mdpi.comresearchgate.net The reaction of ketones with α,α-dimethoxyketones, mediated by TiCl4–Bu3N, sequentially leads to an aldol addition and then furanone formation in a one-pot manner. researchgate.net A straightforward synthesis of enantiomeric 3-alkyl-5-methyl-2(5H)-furanones has also been achieved from methyl stearate (B1226849) and methyl palmitate via an aldol condensation with (R)- or (S)-O-tetrahydropyranyl lactal. nih.gov

The Knoevenagel condensation , a modification of the aldol condensation, is another key reaction. wikipedia.org It involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a weak base. wikipedia.org This reaction is instrumental in the synthesis of various heterocyclic compounds, including furanone derivatives. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones can react at the C5 carbon with compounds having an active hydrogen atom in the presence of a Lewis acid like In(OAc)3, a reaction classified as a Knoevenagel condensation. nih.gov A general strategy for the one-pot stereoselective synthesis of 2-amino-4-(2-furanone)-4H-chromene-3-carbonitriles involves a tandem Knoevenagel/Pinner/vinylogous Michael condensation. rsc.org

Table 1: Examples of Carbon-Carbon Bond Forming Reactions in Furanone Synthesis

| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |

| Ti-direct Aldol Addition | p-Bromoacetophenone, 1,1-Dimethoxyacetone | TiCl₄, Bu₃N | 5-(4-Bromophenyl)-3-methylfuran-2(5H)-one | mdpi.com |

| Aldol Condensation | Methyl stearate, (R)- or (S)-O-tetrahydropyranyl lactal | - | (R)- or (S)-3-Tetradecyl-5-methyl-2(5H)-furanone | nih.gov |

| Knoevenagel Condensation | 3,4-Dihalo-5-hydroxy-2(5H)-furanone, Active hydrogen compound | In(OAc)₃ | C5-alkylated 3,4-dihalo-2(5H)-furanones | nih.gov |

| Tandem Knoevenagel/Pinner/vinylogous Michael | Salicylaldehyde, Malononitrile, Butenolides | - | 2-Amino-4-(2-furanone)-4H-chromene-3-carbonitriles | rsc.org |

Dimerization Studies of 5-Methyl-2(5H)-furanone

The dimerization of 5-methyl-2(5H)-furanone and its analogues represents an intriguing area of study, leading to the formation of more complex structures with potential biological activities. ontosight.ai The dimer of 5-methyl-2(5H)-furanone is a chemical compound where two monomer units are linked together. ontosight.ai The nature of this linkage can vary depending on the dimerization conditions. ontosight.ai

One reported example is the condensation dimer of 5-hydroxy-3-methyl-2(5H)-furanone, which has been found to exhibit plant growth-inhibiting properties. acs.org Research has also been conducted on the electrosynthesis of dimeric butenolides through the C-C homocoupling of 2,4-diarylfurans under aqueous conditions. nih.gov This method provides a sustainable and efficient route to 5,5′-bis(3,5-diaryl-2(5H)-furanones). nih.gov The proposed mechanism involves the formation of furanoxyl radical intermediates, which then undergo a homocoupling reaction. nih.gov

Table 2: Dimerization of Furanone Derivatives

| Monomer | Dimerization Method | Dimer Product | Noted Properties | Reference |

| 5-Hydroxy-3-methyl-2(5H)-furanone | Condensation | Condensation dimer | Plant growth inhibition | acs.org |

| 2,4-Diarylfurans | Aqueous anodic oxidation | 5,5′-Bis(3,5-diaryl-2(5H)-furanones) | Biocidal activity | nih.gov |

| 5-Methyl-2(5H)-furanone | General dimerization | 2(5H)-Furanone, 5-methyl-, dimer | Potential antimicrobial and antifungal properties | ontosight.ai |

Optimization of Reaction Yields and Reproducibility in 5-Methyl-2(5H)-furanone Synthesis

Optimizing reaction yields and ensuring the reproducibility of synthetic methods for 5-methyl-2(5H)-furanone are crucial for both laboratory-scale research and potential industrial applications. Various factors, including reaction conditions, catalysts, and workup procedures, are fine-tuned to achieve these goals.

In the synthesis of 2(5H)-furanone from furfural oxidation, the use of a biphasic reaction system (e.g., water-dichloroethane) with formic acid as a catalyst has been shown to produce yields of up to 62%. researchgate.netresearchgate.net This approach helps to prevent the further oxidation of the desired product. researchgate.net The reaction parameters, such as the formic acid to furfural molar ratio, temperature, and furfural concentration, have been optimized to enhance the selective oxidation to 2(5H)-furanone. researchgate.netresearchgate.net

The synthesis of dihalofuranones, which are precursors to various analogues, has also been a subject of optimization. Traditional routes are often low-yielding. ucc.ie A modified Ramirez reaction for the dibromoolefination of maleic anhydride (B1165640) has been developed to provide a higher-yielding and more concise synthesis of dibromofuranones. ucc.ie

Table 3: Optimization Parameters for Furanone Synthesis

| Synthetic Route | Key Optimization Parameter | Result | Reference |

| Oxidation of Furfural | Biphasic reaction system (water-dichloroethane), Formic acid catalyst | Yields of 2(5H)-furanone up to 62% | researchgate.netresearchgate.net |

| Cyclization of Alkyl β-formylcrotonate | Catalytic methanol, Reflux with dilute HCl | Shorter reaction times (0.5-4 hours), Conversion of byproduct | google.com |

| Dibromoolefination of Maleic Anhydride | Modified Ramirez reaction | Higher and more consistent yields of dibromofuranones | ucc.ie |

Catalytic Systems in 5-Methyl-2(5H)-furanone Synthesis

Catalysis plays a vital role in the synthesis of 5-methyl-2(5H)-furanone and its analogues, offering pathways to increased efficiency, selectivity, and milder reaction conditions. A variety of catalytic systems, including acid, base, metal, and biocatalysts, have been employed.

Lewis acids, such as In(OAc)₃, are used to catalyze Knoevenagel-type condensations for the C5 alkylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones. nih.gov Other Lewis acids like zinc chloride and scandium triflate have been effective in Mukaiyama aldol reactions for the same purpose. nih.gov

In the context of producing 2(5H)-furanone from biorenewable furfural, heteropolyacids supported on ammonium (B1175870) Y zeolite (HPA-NH4YZ) have been used as catalysts for oxidation with hydrogen peroxide. researchgate.net These solid acid catalysts offer advantages in terms of separation and reusability.

Palladium-catalyzed reactions are also prominent. For instance, the reaction of 4-tosyl-2(5H)-furanone with boronic acids, catalyzed by palladium, yields 4-substituted 2(5H)-furanones. organic-chemistry.org Ruthenium catalysts, such as the first-generation Grubbs' catalyst, have been effective for the ring-closing metathesis of methallyl acrylates to produce 4-methyl-5-alkyl-2(5H)-furanones. organic-chemistry.org

Aminocatalysis, an early concept explored by Knoevenagel, continues to be relevant. Weakly basic amines are typically used as catalysts in Knoevenagel condensations. wikipedia.org

Table 4: Catalytic Systems in Furanone Synthesis

| Catalyst Type | Specific Catalyst/System | Reaction Type | Product | Reference |

| Lewis Acid | In(OAc)₃ | Knoevenagel Condensation | C5-alkylated 3,4-dihalo-2(5H)-furanones | nih.gov |

| Solid Acid | Heteropolyacid on Ammonium Y Zeolite | Oxidation of Furfural | 2(5H)-Furanone | researchgate.net |

| Transition Metal | Palladium | Suzuki-type Coupling | 4-Substituted 2(5H)-furanones | organic-chemistry.org |

| Transition Metal | Grubbs' Catalyst (Ruthenium) | Ring-Closing Metathesis | 4-Methyl-5-alkyl-2(5H)-furanones | organic-chemistry.org |

| Amine | Weakly basic amines | Knoevenagel Condensation | α,β-Unsaturated ketones | wikipedia.org |

Elucidating the Chemical Reactivity and Mechanistic Pathways of 5 Methyl 2 5h Furanone

Electrophilic and Nucleophilic Substitution Reactions

The furanone ring of 5-Methyl-2(5H)-furanone can participate in substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the carbonyl group.

Electrophilic Substitution: While the electron-deficient nature of the α,β-unsaturated lactone system generally disfavors electrophilic attack, reactions can be induced under specific conditions. For instance, substitution reactions can occur at the furan (B31954) ring where electrophiles replace hydrogen atoms. An example is the bromination of 5-Methyl-2(5H)-furanone, which can yield halogenated derivatives. unipi.it The introduction of a bromine atom at the 3-position can be achieved through electrophilic addition of bromine followed by dehydrobromination. unipi.itontosight.ai

Nucleophilic Substitution: Nucleophilic attack is a more common reaction pathway for this class of compounds. The carbonyl group can be a target for nucleophiles, but the conjugated system also allows for conjugate addition (Michael addition) at the C4 position. Furthermore, the C5 position, being an acetal-like carbon, is susceptible to substitution. For example, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone, a related compound, reacts with secondary amines at room temperature, resulting in the substitution of the methoxycarbonyloxy group to form 5-amino derivatives. semanticscholar.org Similarly, reactions of halogenated furanones with nucleophiles like phenols, amines, and thiols have been extensively studied, often showing substitution at the C4 and C5 positions. mdpi.comnih.gov In the case of 5-methyl-4-chloro-2(5H)-furanone, reaction with thiophenol under basic conditions leads to the formation of 5-methyl-4-(phenylthio)-2(5H)-furanone via nucleophilic substitution.

Table 1: Examples of Substitution Reactions on Furanone Scaffolds This table is for illustrative purposes based on reactions of related furanone derivatives.

| Reaction Type | Reagent | Position of Substitution | Product Type | Reference(s) |

|---|---|---|---|---|

| Electrophilic | Bromine (Br₂) | C3 | 3-Bromo-5-methyl-2(5H)-furanone | unipi.it |

| Nucleophilic | Thiophenol | C4 | 4-(Phenylthio)-5-methyl-2(5H)-furanone | |

| Nucleophilic | Secondary Amines | C5 | 5-Amino-2(5H)-furanone derivative | semanticscholar.org |

| Nucleophilic | Phenols | C5 | 5-Phenoxy-2(5H)-furanone derivative | mdpi.comnih.gov |

Cycloaddition Reactions: Diels-Alder and Related Pericyclic Processes

The endocyclic double bond of 5-Methyl-2(5H)-furanone enables it to participate in various cycloaddition reactions, serving as a valuable building block in the synthesis of complex cyclic systems.

The molecule can act as a dienophile in Diels-Alder reactions, reacting with dienes to form bicyclic adducts. smolecule.com Chiral derivatives, such as 5-(l-menthyloxy)-2(5H)-furanone, have been used as chiral synthons in asymmetric Diels-Alder reactions to produce enantiomerically pure products. orgsyn.orglookchem.com Beyond the classic [4+2] cycloaddition, 2(5H)-furanones also undergo [3+2] cycloadditions with species like aryl nitrile oxides to form isoxazoline-fused heterocycles researchgate.net and photochemical [2+2] cycloadditions with alkenes to yield cyclobutane (B1203170) derivatives. orgsyn.orgresearchgate.net

The stereochemical outcome of cycloaddition reactions involving 5-Methyl-2(5H)-furanone and its derivatives is a subject of detailed investigation.

Diels-Alder Reactions: In reactions with chiral furanone derivatives, the dienophile's facial selectivity is controlled by the chiral auxiliary at the C5 position, leading to high diastereoselectivity. orgsyn.orglookchem.com

[3+2] Cycloadditions: Theoretical studies on the [3+2] cycloaddition of aryl nitrile oxides with 5-acetoxy-2(5H)-furanone have shown high regioselectivity. researchgate.net The regioselectivity is explained by analyzing the Mulliken atomic spin densities, with the nitrile oxide adding across the atomic centers with the highest densities. The reaction follows an asynchronous concerted mechanism.

[2+2] Photocycloadditions: The regiochemistry of intramolecular photocycloadditions is influenced by factors such as biradical conformation control. researchgate.net For intermolecular reactions, alkenes tend to approach the furanone from the less sterically hindered side, influencing the diastereoselectivity. researchgate.net

Mechanistic studies have provided insights into the intermediates and transition states of these cycloaddition reactions.

Diels-Alder Reactions: While many Diels-Alder reactions are concerted, some involving 2(5H)-furanones have been suggested to proceed via biradical intermediates, which contribute to their reactivity profile. smolecule.com

Photochemical Reactions: Intramolecular photoreactions of 5-oxymethyl-2(5H)-furanones can proceed through a 1,5-hydrogen atom transfer in the excited state. This leads to a diradical intermediate that subsequently recombines to form a new carbon-carbon bond, yielding polycyclic products. researchgate.netuab.cat In the photolysis of 4-oxo-2-pentenal, a related compound, the mechanism is believed to involve photoisomerization to a ketene-enol species after a γ-hydrogen abstraction, which then undergoes ring closure to form the furanone. ucc.ie

Site-Selectivity and Regioselectivity Investigations

Redox Chemistry: Oxidation and Reduction Transformations

5-Methyl-2(5H)-furanone is susceptible to both oxidation and reduction, which transform the furanone core into different functional groups.

Oxidation: The compound can be oxidized to form 5-methyl-2-furancarboxylic acid. This transformation typically employs strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The α,β-unsaturated lactone system can be selectively reduced. The double bond can be hydrogenated to yield the corresponding saturated γ-lactone, γ-valerolactone. researchgate.net Alternatively, the carbonyl group can be reduced. Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), 5-Methyl-2(5H)-furanone can be converted to 5-methyl-2-furanol.

Table 2: Redox Reactions of 5-Methyl-2(5H)-furanone

| Reaction Type | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | 5-Methyl-2-furancarboxylic acid | |

| Reduction | NaBH₄ or LiAlH₄ | 5-Methyl-2-furanol | |

| Reduction | Catalytic Hydrogenation (e.g., Ni/NiO) | γ-Valerolactone (GBL) | researchgate.net |

Ring-Opening and Ring-Transformation Reactions (e.g., to γ-lactones)

The lactone ring of 5-Methyl-2(5H)-furanone can be opened or transformed into other heterocyclic systems under various conditions.

Ring-Opening: In the presence of strong bases or certain nucleophiles, the lactone ring can undergo hydrolysis or cleavage. For example, reactions of related dihalo-2(5H)-furanones with amines in polar solvents can lead to products of Michael-type addition-elimination, while in other solvents, ring-opening and recyclization can occur. semanticscholar.orgmdpi.com Under acidic conditions, the 2(5H)-furanone ring can exist in equilibrium with its acyclic form, which can then react with nucleophiles like amino acids, leading to ring-opened intermediates that subsequently form new cyclic products like lactams. mdpi.comnih.gov

Ring-Transformation: The furanone scaffold can be converted into other heterocycles. For instance, the reaction of 3,4-dihalo-2(5H)-furanone derivatives with hydrazine (B178648) at elevated temperatures in acidic solution results in a ring transformation to yield 3(2H)-pyridazinones. mdpi.comnih.gov

Conversion to γ-Lactones: As mentioned in the reduction section, a key transformation is the catalytic hydrogenation of the endocyclic double bond to produce the corresponding saturated γ-lactone, a valuable chemical intermediate. researchgate.net

Photochemical Activation and Reaction Mechanisms

Photochemistry provides a powerful tool for activating 5-Methyl-2(5H)-furanone, enabling unique transformations not accessible through thermal methods.

Upon photochemical activation, the molecule can undergo a variety of reactions, including [2+2] cycloadditions and conjugate additions. orgsyn.orgresearchgate.net A notable pathway for 5-methyl-2(5H)-furanone involves a hydrogen atom transfer from the C5-methyl group, leading to the formation of a doubly unsaturated carboxylic compound, 2,4-pentadienoic acid. researchgate.netresearchgate.net

The photochemistry is often highly stereoselective. For example, the photochemical addition of 1,3-dioxolane (B20135) to 5(S)-hydroxymethyl-2(5H)-furanone derivatives is a key step in the synthesis of complex molecules and proceeds with high stereocontrol. acs.org The mechanism for many of these photoreactions involves the formation of diradical intermediates. researchgate.netuab.cat For instance, intramolecular photoreactions of 5-alkoxymethyl-2(5H)-furanones are initiated by a 1,5-hydrogen atom transfer from the side chain to the excited furanone ring, generating a diradical that cyclizes to form tetrahydropyran-containing scaffolds. researchgate.netuab.cat

Table 3: Key Photochemical Reactions of 5-Substituted-2(5H)-furanones

| Reaction Type | Key Mechanistic Step | Product Type | Reference(s) |

|---|---|---|---|

| Isomerization | H-atom transfer from C5-methyl group | 2,4-Pentadienoic acid | researchgate.netresearchgate.net |

| [2+2] Cycloaddition | Reaction with alkenes | Cyclobutane derivatives | orgsyn.orgresearchgate.net |

| Intramolecular Cyclization | 1,5-Hydrogen atom transfer | Tetrahydropyran (THP) scaffolds | researchgate.netuab.cat |

| Conjugate Addition | Addition of 1,3-dioxolane | Bis-tetrahydrofuranyl derivatives | acs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating Substituent Effects on Electronic Properties and Reactivity

The reactivity and electronic landscape of the furanone core are significantly modulated by the nature of its substituents. Computational studies have provided insight into these relationships. For instance, replacing the methyl group at the C5 position with a phenyl group has been shown to enhance the molecule's reactivity and potential antioxidativity. ajchem-b.com This is attributed to the phenyl group's ability to better facilitate electron transfer, which is a key aspect of many chemical and biological interactions. ajchem-b.com

A comparative computational analysis of 2(5H)-furanone, 5-methyl-2(5H)-furanone, and 5-phenyl-2(5H)-furanone highlighted that structural modifications dramatically alter molecular orbital energies. ajchem-b.comajchem-b.com The phenyl-substituted derivative, in particular, exhibited a more favorable electronic profile for reactivity. ajchem-b.com Furthermore, the presence of an electron-withdrawing substituent at the C5 position, along with a C-H bond at the same position, is considered critical for enhancing copolymerization reactivity. acs.org The introduction of substituents also affects the molecule's dipole moment, indicating a shift in the electronic balance of the structure. ajchem-b.com Theoretical studies on the cycloaddition reactions of furanones further underscore the importance of substituents in determining reaction pathways and selectivity. bohrium.com

Table 1: Calculated Electronic Properties of Furanone Derivatives

| Compound | Total Energy (au) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reactivity Trend |

|---|---|---|---|---|---|---|

| 2(5H)-Furanone | -305.21 | -7.12 | -1.54 | 5.58 | 4.51 | Base |

| 5-Methyl-2(5H)-furanone | -344.48 | -6.89 | -1.32 | 5.57 | 4.62 | Similar to Base |

| 5-Phenyl-2(5H)-furanone | -535.78 | -6.45 | -1.87 | 4.58 | 4.78 | Enhanced |

Data sourced from computational studies. ajchem-b.com

Impact of Structural Modifications on Biological Efficacy

The antimicrobial properties of furanone derivatives are highly dependent on the specific substituents attached to the ring. tandfonline.com Studies have shown that the introduction of halogen atoms can significantly impact antimicrobial potency. For instance, certain brominated furanones have been found to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa. unipi.it

A novel derivative, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), which incorporates both a sulfonyl group and an l-menthol (B7771125) moiety, has demonstrated biocidal properties against Staphylococcus aureus. The minimum inhibitory concentration (MIC) for this compound was reported to be 10 mg/L. The antimicrobial activity of F105 is attributed to the combined presence of the sulfonyl and l-menthol groups, as derivatives lacking these features showed no antibacterial effect. In another study, 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones with electron-withdrawing groups on the arylidene moiety showed enhanced anti-inflammatory and antimicrobial activities. tandfonline.com Specifically, compounds with chloro and nitro substitutions exhibited notable efficacy against both bacterial and fungal strains, with MIC values as low as 6.25 µg/mL. tandfonline.com

Table 2: Antimicrobial Activity of Selected Furanone Derivatives

| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(4-chlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | S. aureus, E. coli, R. oryza, P. citrum | 6.25 | tandfonline.com |

| 3-(4-nitrobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | S. aureus, E. coli, R. oryza, P. citrum | 6.25 | tandfonline.com |

| F105 | S. aureus | 10 |

The anticancer potential of furanones is also a subject of significant research, with SAR studies revealing key functional groups that contribute to cytotoxicity. researchgate.netnih.govresearchgate.netmdpi.com The introduction of halogen atoms or a nitro group to the aromatic ring of 5-arylidene-2(5H)-furanone derivatives has been shown to increase their cytotoxic effects. researchgate.net Among a series of synthesized compounds, 5-(3-nitrobenzylidene)-2(5H)-furanone was identified as the most potent. researchgate.net

Furthermore, the addition of bulky silyl (B83357) groups to the 5-hydroxyl position of 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivatives has been found to enhance their antiproliferative activity against colon cancer cells. mdpi.com For example, a derivative bearing a TBDMS group showed an IC50 value of 1.4 µM against the HCT-116 cell line. mdpi.com In another study, bis-2(5H)-furanone derivatives were synthesized and evaluated for their antitumor activities, with one compound exhibiting significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM. researchgate.net The mechanism of action for some of these compounds is believed to involve interaction with DNA. researchgate.net

Table 3: Anticancer Activity of Selected Furanone Derivatives

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(3-nitrobenzylidene)-2(5H)-furanone | Various cancer cell lines | Potent | researchgate.net |

| Bis-2(5H)-furanone derivative (4e) | C6 glioma | 12.1 | researchgate.net |

| 3,4-dibromo-5-(TBDMS-oxy)-furan-2(5H)-one | HCT-116 (colon cancer) | 1.4 | mdpi.com |

The antimutagenic properties of 2(5H)-furanone derivatives have been explored, with studies indicating that the core structure plays a crucial role. tandfonline.comoup.com Research on protoanemonin (B48344), a related compound, and its derivatives suggests that for high antimutagenic activity, the terminal carbon of the conjugated carbonyl system should be unsubstituted and sterically unhindered. tandfonline.com This allows for potential Michael addition reactions with cellular nucleophiles, such as thiol groups, which is a proposed mechanism for their protective effects. tandfonline.comnih.govresearchgate.net

Substitutions on the furanone ring generally lead to a decrease in antimutagenic activity. For example, 3-methyl- and 4-methyl substituted 2(5H)-furanones were found to be less active than the parent compound, protoanemonin. tandfonline.com The presence of a hydroxyl group at the C-5 position can also influence mutagenic potential, as seen in studies of halogenated 4-methyl-5-hydroxy-2(5H)-furanones. researchgate.net

Table 4: Antimutagenic Activity of 2(5H)-Furanone Derivatives

| Compound | Relative Activity | Proposed Determinant | Reference |

|---|---|---|---|

| Protoanemonin (unsubstituted) | High | Unsubstituted and unhindered terminal carbon | tandfonline.com |

| 3-Methyl-2(5H)-furanone | Moderate | Methyl substitution hinders activity | tandfonline.com |

| 4-Methyl-2(5H)-furanone | Moderate | Methyl substitution hinders activity | tandfonline.com |

Influence of Functional Groups on Anticancer Activity

Chiral Recognition and Stereochemical Influences on Activity

5-Methyl-2(5H)-furanone possesses a chiral center at the C5 position, meaning it exists as two non-superimposable mirror images, or enantiomers (R and S). This stereochemistry can have a profound impact on biological activity. For example, in the synthesis of the strigol (B1235375) analogue GR24, which contains a furanone moiety, the different stereoisomers exhibited significant variations in their ability to stimulate the germination of parasitic weed seeds. ru.nl This demonstrates that biological receptors can differentiate between enantiomers, leading to one being more active than the other.

The stereospecificity is also highlighted in the derivative F105, which has a defined (S) configuration at the C5 position of the furanone ring. While a direct comparison with its (R) enantiomer was not provided in the cited study, the synthesis of stereochemically pure compounds is often crucial for optimizing therapeutic effects and understanding the precise interactions with biological targets. ru.nl A circular dichroism method has been developed to determine the absolute configuration of 5-substituted 2(5H)-furanones, which is essential for these SAR studies. acs.org

Relationship between Conjugation Systems and Biological Activity

The α,β-unsaturated lactone structure of 5-methyl-2(5H)-furanone forms a conjugated system that is fundamental to its reactivity and biological activity. researchgate.netmdpi.comnih.govtandfonline.com This conjugated system acts as a Michael acceptor, making the molecule susceptible to nucleophilic attack, which is a key mechanism in its antimutagenic and other biological effects. tandfonline.com

Extending this conjugation by adding substituents can modulate the biological activity. For instance, in 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones, the arylidene group extends the π-conjugation, and the nature of the substituents on this aryl ring (electron-withdrawing vs. electron-donating) directly influences the anti-inflammatory and antimicrobial potency. tandfonline.com Similarly, the introduction of an arylidene moiety in other furanone derivatives creates an extended π-system that is crucial for their observed photophysical properties and can be tuned to enhance biological efficacy. The core conjugated system is therefore a critical feature for the biological profile of furanones, with modifications to this system offering a pathway to fine-tune their activity. tandfonline.com

Biological Activities and Molecular Mechanisms of 5 Methyl 2 5h Furanone and Its Derivatives

Antimicrobial Properties and Associated Mechanistic Insights

Derivatives of 2(5H)-furanone have been actively investigated for their capacity to combat microbial growth and virulence, showing promise against a spectrum of pathogens, including those resistant to conventional antibiotics. frontiersin.orgmdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research has demonstrated that 5-Methyl-2(5H)-furanone and its analogs possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov The efficacy often depends on the specific substitutions on the furanone ring. For example, halogenated derivatives and those incorporating sulfonyl or terpene moieties have shown potent activity. frontiersin.orgmdpi.com

Many synthetic 2(5H)-furanone derivatives have been reported to inhibit the growth of various bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Bacillus cereus. mdpi.com A derivative of (5S)-5-methyl-2(5H)-furanone, specifically (5S)-3-[(3E,5S)-5-hydroxy-3-hepten-6-yn-1-yl]-5-methyl-2(5H)-furanone, isolated from the soft coral Sarcophyton trocheliophorum, was effective against Bacillus cereus, Salmonella typhi, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations as low as 0.20 mg/mL. nih.gov Conversely, some studies indicate that certain derivatives are more effective against Gram-positive strains, with little to no activity observed against Gram-negative bacteria like E. coli. mdpi.com For instance, a novel chlorinated 2(5H)-furanone derivative with a sulfone and l-menthol (B7771125) moiety, known as F105, displayed highly selective activity against Gram-positive bacteria. researchgate.net

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that prevents visible bacterial growth.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL or mg/L) | Reference |

|---|---|---|---|

| 5-Methyl-2(5H)-furanone | Staphylococcus aureus | 8-16 | |

| 5-Methyl-2(5H)-furanone | Bacillus cereus | 8 | |

| 5-Methyl-2(5H)-furanone | Escherichia coli | >128 | |

| (5S)-3-[(3E,5S)-5-hydroxy-3-hepten-6-yn-1-yl]-5-methyl-2(5H)-furanone | Various Gram-positive and Gram-negative bacteria | 200 | nih.gov |

| F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone) | Staphylococcus aureus | 10 mg/L | frontiersin.org |

| 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | Multiresistant Staphylococcus aureus (MRSA) | 8 | mdpi.com |

Inhibition of Biofilm Formation and Quorum Sensing Modulation

A significant aspect of the antimicrobial activity of furanones is their ability to interfere with bacterial communication and community behavior, namely quorum sensing (QS) and biofilm formation. mdpi.comfrontiersin.org Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. frontiersin.org

Studies have demonstrated that for some furanone derivatives, the biofilm-preventing concentrations (BPC) against S. aureus, B. subtilis, and S. epidermidis are equivalent to or slightly higher than their respective MIC values. mdpi.com This suggests that their anti-biofilm activity can be linked to their direct antibacterial effects. However, other furanones act as non-biocidal agents, interfering with QS pathways without killing the bacteria, which is a promising strategy to reduce the selective pressure for resistance development. core.ac.uk For instance, 3-methyl-2(5H)-furanone was found to inhibit the production of acylated homoserine lactone (AHL) autoinducers in Ralstonia solanacearum, thereby affecting its QS system. core.ac.uk

Molecular Targets and Cellular Pathways (e.g., Metal Ion Chelation, Protein Interactions, Reactive Oxygen Species Induction)

The antimicrobial action of 5-methyl-2(5H)-furanone and its derivatives is attributed to several molecular mechanisms. The α,β-unsaturated lactone moiety is a key structural feature, acting as a Michael acceptor that can react with cellular nucleophiles like thiol groups in proteins. unal.edu.co

Protein Interactions: Evidence suggests that furanone derivatives exert their effects by interacting with various intracellular proteins. mdpi.comresearchgate.net A study on the derivative F105 revealed that it nonspecifically interacts with a number of proteins within bacterial cells. researchgate.net This interaction can alter protein charge and function, disrupting essential cellular processes. The inhibition of biofilm formation by mucochloric acid (MCA) and mucobromic acid (MBA) derivatives is thought to be caused by their interaction with regulatory proteins. mdpi.com

Reactive Oxygen Species (ROS) Induction: A significant mechanism of action for some furanone derivatives is the induction of oxidative stress. The F105 derivative was shown to induce the formation of reactive oxygen species (ROS) in bacterial cells. researchgate.net ROS, such as hydroxyl radicals and superoxide (B77818) anions, can damage cellular macromolecules, including DNA, lipids, and proteins, leading to cell death. acs.orgmdpi.com The ability of copper complexes of certain amino acids to generate ROS and damage DNA is a well-documented antimicrobial mechanism that may be shared by furanone-metal chelates. mdpi.com

Metal Ion Chelation: The furanone structure possesses the ability to chelate metal ions. googleapis.com This chelation can disrupt bacterial metabolism by sequestering essential metal cofactors required for enzymatic activities. By binding to metal ions, these compounds can interfere with critical biochemical pathways necessary for bacterial survival.

Anticancer and Cytotoxic Effects

In addition to their antimicrobial properties, 2(5H)-furanone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. innovareacademics.inspandidos-publications.com

Activity Against Specific Cancer Cell Lines (e.g., HeLa, A549, HCT116, MCF-7, PC-3, U-251, HepG2, SMMC-7721, SW480, HL-60)

Numerous studies have evaluated the cytotoxic potential of 5-methyl-2(5H)-furanone derivatives against various cancer cell lines. The presence and position of substituents, particularly halogens, on the furanone ring are crucial for their activity. unal.edu.co

For example, a 5-bromo-5-methyl-2(5H)-furanone derivative was reported to have a strong effect against the MCF-7 breast cancer cell line and was also effective in suppressing HepG2 (liver) and A549 (lung) cancer cells. unal.edu.coredalyc.org Another related molecule, 5-(bromomethyl)furan-2(5H)-one, was shown to be active against HepG2 and A549 cells. unal.edu.co A series of synthesized protoanemonin (B48344) (a natural furanone) and its brominated derivatives showed potent activity against PC-3 (prostate) and U-251 (glioblastoma) cancer cells, with IC₅₀ values in the low micromolar range, in some cases being more active than the reference drug cisplatin. unal.edu.coredalyc.org Furthermore, a methanolic extract of Andrographis paniculata, which identified 2(5H)-Furanone as a predominant component, showed significant toxicity against HeLa, MCF7, and A549 cells. spandidos-publications.com

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (E)-5-(bromomethylene)-2(5H)-furanone | PC-3 (Prostate) | 0.31 | unal.edu.coredalyc.org |

| (E)-5-(bromomethylene)-2(5H)-furanone | U-251 (Glioblastoma) | 0.31 | unal.edu.coredalyc.org |

| Protoanemonin | PC-3 (Prostate) | 1.50 | unal.edu.co |

| Protoanemonin | U-251 (Glioblastoma) | 1.90 | unal.edu.co |

| 5-bromo-5-methyl-2(5H)-furanone | MCF-7 (Breast) | Reported as "strongest effect" | unal.edu.coredalyc.org |

| 5-bromo-5-methyl-2(5H)-furanone | HepG2 (Liver) | Reported as "useful in suppression" | unal.edu.coredalyc.org |

| 5-bromo-5-methyl-2(5H)-furanone | A549 (Lung) | Reported as "useful in suppression" | unal.edu.coredalyc.org |

| Carpesiumabrotanoin C | MCF-7, A549, SW480, SMMC-7721 | 11.46–23.68 | mdpi.com |

| 3,4-dichloro-5(1'-methyl-1'formylamino)-2(5H)furanone | SW620, HCT 116 | Demonstrated profound anti-tumour activity | google.com |

Modulation of Cellular Signaling Pathways and Cell Cycle Regulation

The anticancer activity of furanone derivatives is closely linked to their ability to modulate critical cellular signaling pathways and interfere with cell cycle progression, ultimately leading to apoptosis (programmed cell death). spandidos-publications.comunal.edu.co

Studies have shown that these compounds can induce cell cycle arrest at different phases. For example, analysis of HeLa cells treated with extracts containing 2(5H)-furanone indicated an arrest of cell cycle progression at the G2/M phase. spandidos-publications.com In another study, a bis-2(5H)-furanone derivative was found to induce cell cycle arrest at the S-phase in C6 glioma cells. nih.gov The cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. rbac.org.br Disruption of this regulation, for instance by inhibiting CDK complexes, can halt cell proliferation. rbac.org.br

The induction of apoptosis is a key mechanism for many anticancer agents. Furanone derivatives can trigger apoptosis through various pathways. In vitro assays with 5-(bromomethyl)furan-2(5H)-one suggested that it promotes apoptosis mediated by the mitochondrial extrinsic, or death receptor, pathways. unal.edu.co The interaction with DNA is another potential mechanism; investigations into a bis-2(5H)-furanone derivative showed it could significantly interact with DNA, suggesting that DNA may be a primary target for its anticancer effects. nih.gov Cellular signaling cascades, such as the Ras-Raf-MAPK and PI3K-Akt pathways, are central to cell proliferation and survival and are often dysregulated in cancer. researchgate.netoatext.com While direct links to these specific pathways for 5-methyl-2(5H)-furanone are still being fully elucidated, its ability to induce ROS can impact such signaling networks, as ROS are known modulators of protein kinases and phosphatases within these cascades. mdpi.com

Induction of Apoptosis and Inhibition of Key Enzymes (e.g., Kinases, COX-1, Topoisomerase I, p53 Activity, Caspase-3 Activation)

Derivatives of the 2(5H)-furanone scaffold are recognized for their significant biological activities, including the induction of programmed cell death (apoptosis) and the inhibition of critical cellular enzymes. While the parent compound 5-Methyl-2(5H)-furanone is a starting point, its derivatives, particularly halogenated ones, show pronounced cytotoxic effects against cancer cells through various mechanisms.

Research has demonstrated that certain brominated derivatives of 2(5H)-furanone can induce apoptosis. For instance, a 5-bromo-5-methyl-2(5H)-furanone derivative has been reported to induce both apoptosis and cell cycle arrest in human neoplastic cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). unal.edu.coredalyc.orgresearchgate.net This suggests that the introduction of a bromine atom to the furanone core can significantly enhance its cytotoxic potential. unal.edu.coredalyc.org Another related molecule, 5-(bromomethyl)furan-2(5H)-one , is also known to promote apoptosis through the mitochondrial extrinsic, or death receptor, pathways. unal.edu.co

The mechanisms often involve the inhibition of key enzymes essential for cancer cell survival and proliferation. Various 3,4-dihalogeno-2(5H)-furanone derivatives have been shown to inhibit enzymes such as kinases, cyclooxygenase-1 (COX-1), and topoisomerase I. mdpi.comnih.govresearchgate.netresearchgate.net Furthermore, some of these derivatives can interfere with the MDM2-p53 interaction. researchgate.netresearchgate.net The p53 protein is a crucial tumor suppressor, and inhibiting its negative regulator, MDM2, can lead to p53 activation and subsequent apoptosis.

Activation of caspases, a family of proteases that execute apoptosis, is another key mechanism. Studies on silyl (B83357) ethers of 3,4-dibromo-5-hydroxy-furan-2(5H)-one have revealed their ability to induce apoptosis in colon cancer cells by down-regulating survivin (an inhibitor of apoptosis) and activating caspase-3. mdpi.com

| Compound/Derivative Class | Biological Effect | Target Enzyme/Pathway | Affected Cell Lines | Reference |

|---|---|---|---|---|

| 5-Bromo-5-methyl-2(5H)-furanone | Induces apoptosis and cell cycle arrest | Mitochondrial extrinsic pathway | MCF-7, HepG2, A549 | unal.edu.coredalyc.org |

| 3,4-Dihalogeno-2(5H)-furanone derivatives | Anticancer activity | Kinases, COX-1, Topoisomerase I | Various cancer cells | mdpi.comnih.govresearchgate.net |

| 2(5H)-Furanone derivatives | Inhibition of p53 negative regulator | MDM2-p53 interaction | Not specified | researchgate.netresearchgate.net |

| Silyl ethers of 3,4-dibromo-5-hydroxy-furan-2(5H)-one | Induces apoptosis | Caspase-3 activation, Survivin down-regulation | Colon cancer cells | mdpi.com |

Antifungal and Antiviral Potentials

The 2(5H)-furanone skeleton is a common motif in compounds exhibiting a wide range of antimicrobial properties, including antifungal and antiviral activities. spandidos-publications.comresearchgate.netnih.govontosight.aismolecule.comajchem-b.com

A specific derivative, 3-(1-Hexenyl)-5-methyl-2-(5H)furanone , isolated from the culture filtrates of the bacterium Pseudomonas aureofaciens, has demonstrated antifungal activity against the plant pathogen Pythium ultimum. researchgate.netresearchgate.net This bacterium is utilized as a biocontrol agent against various soil-borne fungal pathogens, indicating the ecological relevance of this furanone derivative. researchgate.net Generally, 3,5-dialkyl derivatives of the 2(5H)-furanone structure are known for their antifungal and antibacterial properties. researchgate.net

Synthetic derivatives have also been evaluated for their antifungal efficacy. For example, racemic 3-(4-bromophenyl)-5-methyl-2(5H)-furanone was tested against clinical isolates of human pathogenic fungi, showing inhibitory activity against Candida albicans and Trichophyton mentagrophytes. unipi.it

While direct evidence for the antiviral activity of 5-Methyl-2(5H)-furanone itself is limited in the provided context, the broader class of 2(5H)-furanone derivatives is recognized for possessing antiviral potential. mdpi.comnih.govspandidos-publications.comontosight.aiajchem-b.com

| Compound/Derivative | Activity | Target Organism | Reference |

|---|---|---|---|

| 3-(1-Hexenyl)-5-methyl-2-(5H)furanone | Antifungal | Pythium ultimum | researchgate.netresearchgate.net |

| 3,5-Dialkyl derivatives of 2(5H)-furanone | Antifungal, Antibacterial | General | researchgate.net |

| 3-(4-Bromophenyl)-5-methyl-2(5H)-furanone | Antifungal | Candida albicans, Trichophyton mentagrophytes | unipi.it |

| General 2(5H)-Furanone Derivatives | Antiviral | General | mdpi.comnih.govspandidos-publications.com |

Anti-inflammatory and Antioxidant Activities

Derivatives of 5-Methyl-2(5H)-furanone are noted for their anti-inflammatory and antioxidant properties. spandidos-publications.comresearchgate.netnih.govajchem-b.comsmolecule.com These activities are often attributed to the furanone ring structure, which can be modified to enhance these effects.

The mechanisms behind the anti-inflammatory effects of furan (B31954) derivatives can include the suppression of reactive oxygen species like superoxide (O₂⁻), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production. nih.gov They can also regulate the mRNA expression of inflammatory mediators. nih.gov

| Compound/Derivative Class | Activity | Mechanism of Action | Reference |

|---|---|---|---|

| 5-Methyl-2(5H)-furanone derivatives | Anti-inflammatory, Antioxidant | General | smolecule.com |

| Furan natural derivatives | Anti-inflammatory | Suppression of NO and PGE2 production, regulation of inflammatory mediators | nih.gov |

| 4,5-Diaryl-3-hydroxyfuranones | Antioxidant | Free radical scavenging (e.g., DPPH) | mdpi.com |

Antimutagenic Mechanisms and DNA Repair System Interactions

Furanone derivatives have been investigated for their antimutagenic properties, which are crucial for preventing DNA damage that can lead to mutations and cancer. researchgate.netunipi.it The mechanisms of action are varied and can involve direct interaction with mutagens or modulation of cellular DNA repair systems.

One key antimutagenic mechanism is the direct inactivation of mutagens. A potent mutagen found in chlorinated drinking water, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) , can be inactivated by direct chemical interaction with sulfhydryl compounds like cysteine. hbni.ac.inresearchgate.netnih.govwho.intnih.goviarc.frnih.gov This interaction prevents the mutagen from reaching and damaging DNA.

Another proposed mechanism involves the enhancement of DNA repair systems. researchgate.net Phytochemicals, which can include furanone structures, may activate "genome guardian" proteins. One such protein is the RecQ-like protein 5 (RECQL5) , a helicase that plays a vital role in maintaining genome integrity through DNA metabolism and repair. pnfs.or.kr In silico studies involving extracts containing 5-methyl-2(5H)-furanone have explored the binding of such compounds to RECQL5, suggesting a potential role in activating DNA repair pathways. pnfs.or.kr Some antimutagens are also thought to work by altering proteins involved in the DNA repair system by trapping their thiol groups. tandfonline.com

| Compound/Derivative | Mechanism | Target/Interaction | Reference |

|---|---|---|---|

| Cysteine (as an antimutagen) | Direct chemical interaction with mutagen | Inactivation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | researchgate.netnih.gov |

| 5-Methyl-2(5H)-furanone (as part of an extract) | Potential activation of DNA repair systems | Binding to RecQ-like protein 5 (RECQL5) helicase | pnfs.or.kr |

| General α,β-unsaturated carbonyls (like furanones) | Alteration of DNA repair proteins | Trapping of thiol groups | tandfonline.com |

Signaling Roles in Biological Systems (e.g., Agricultural Contexts)

Beyond their direct biocidal activities, 5-Methyl-2(5H)-furanone and its derivatives play significant roles as signaling molecules, particularly in agricultural and microbiological contexts. These roles include interfering with bacterial communication and mimicking plant hormones.

Many 2(5H)-furanone derivatives are known to inhibit bacterial quorum sensing (QS). unipi.itresearchgate.net QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the formation of biofilms and the production of virulence factors. By blocking QS, halogenated furanones can prevent biofilm formation by pathogenic bacteria, offering a promising anti-virulence strategy that may be less likely to induce resistance compared to traditional antibiotics. unipi.itresearchgate.net

In the plant kingdom, certain furanone structures are central to the activity of karrikins, a class of plant growth regulators found in smoke that stimulate seed germination. researchgate.netacs.org The butenolide 3-methyl-2H-furo[2,3-c]pyran-2-one is a key germination stimulant in smoke. acs.org Synthetic furanone derivatives are also developed as mimics of strigolactones (SLs), a class of phytohormones that regulate plant architecture and symbiotic interactions. mdpi.com For example, novel SL mimics like 5-(3,5-dimethylphenoxy)-3-methyl-5H-furan-2-one have been synthesized and tested as biostimulants for microalgae, where they can enhance biomass accumulation and photosynthetic efficiency. mdpi.com These signaling roles highlight the potential of furanone-based compounds in sustainable agriculture and biotechnology. researchgate.netmdpi.com

| Compound/Derivative Class | Signaling Role | Biological System/Context | Mechanism/Effect | Reference |

|---|---|---|---|---|

| Halogenated 2(5H)-furanones | Quorum Sensing Inhibition | Bacteria (e.g., preventing biofilm formation) | Interference with bacterial cell-to-cell communication | unipi.itresearchgate.net |

| Karrikins (e.g., 3-methyl-2H-furo[2,3-c]pyran-2-one) | Plant Growth Regulation | Plants (Seed germination) | Mimicking endogenous plant signals | researchgate.netacs.org |

| Synthetic Strigolactone Mimics (e.g., 5-(3,5-dimethylphenoxy)-3-methyl-5H-furan-2-one) | Biostimulation | Microalgae (e.g., Chlorella sorokiniana) | Enhancing biomass and photosynthesis | mdpi.com |

Computational and Theoretical Investigations into 5 Methyl 2 5h Furanone Chemistry

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are pivotal in elucidating the electronic characteristics and reactivity of 5-Methyl-2(5H)-furanone. These methods allow for the optimization of the molecule's geometry to its minimum energy structure and the calculation of various electronic properties.

One study utilized DFT calculations with the B3LYP exchange-correlation functional and the 6-31G* basis set to explore the properties of 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives. The research aimed to understand how structural modifications influence the electronic properties and reactivity of the furanone core. The calculations provided data on total energy, molecular orbital energy levels, and other reactivity descriptors.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity.

A computational study on furanone derivatives calculated the HOMO and LUMO energies for 5-Methyl-2(5H)-furanone. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. In a comparative study, the phenyl derivative of furanone showed a smaller energy gap compared to the methyl derivative, suggesting higher reactivity.

The table below presents theoretical data for 5-Methyl-2(5H)-furanone and related compounds from a DFT study.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2(5H)-Furanone | -7.31 | -1.21 | 6.10 |

| 5-Methyl-2(5H)-furanone | -6.98 | -1.05 | 5.93 |

| 5-Phenyl-2(5H)-furanone | -6.52 | -1.54 | 4.98 |

This table is based on data from a computational study on furanone derivatives and is for illustrative purposes. Actual values may vary based on the computational method and basis set used.

The analysis of FMOs helps in understanding charge transfer within the molecule and its interaction with other species. For instance, the electrophilicity and nucleophilicity of the molecule can be predicted, which is vital for understanding its reaction mechanisms.

Theoretical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. Vibrational analysis, based on calculated frequencies, aids in the assignment of bands in infrared (IR) and Raman spectra.

Studies on the parent compound, 2(5H)-furanone, have utilized DFT (B3LYP) and MP2 methods with the 6-311++G(d,p) basis set to calculate its vibrational spectra. These theoretical spectra show good agreement with experimental FTIR spectra of the compound isolated in a low-temperature argon matrix. Such analyses provide detailed insights into the vibrational modes of the furanone ring, including the characteristic C=O and C=C stretching frequencies.

For 5-Methyl-2(5H)-furanone, similar computational approaches can predict how the methyl group influences the vibrational frequencies of the furanone ring. Theoretical calculations can help to distinguish its isomeric forms, such as 5-methyl-2(3H)-furanone, through their unique vibrational signatures.

Table of Mentioned Compounds

| Compound Name |

| 5-Methyl-2(5H)-furanone |

| 2(5H)-Furanone |

| 5-Phenyl-2(5H)-furanone |

| 5-Methyl-2(3H)-furanone |

### 6.2. Molecular Docking and Dynamics Simulations for Ligand-Target Interactions